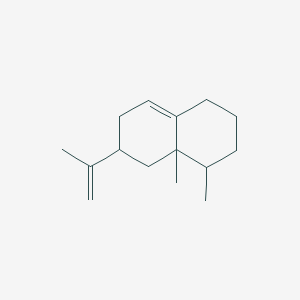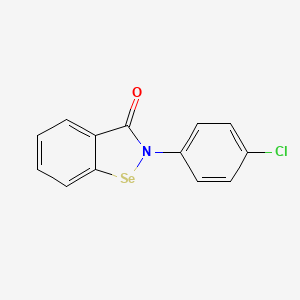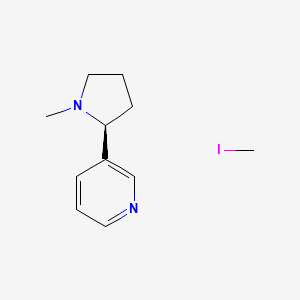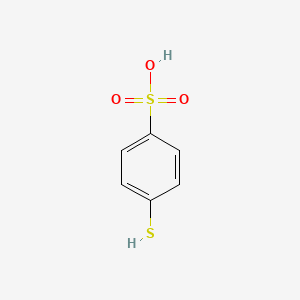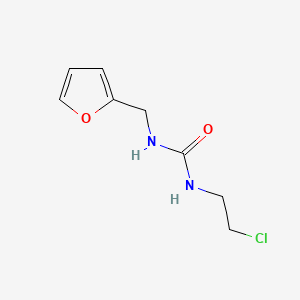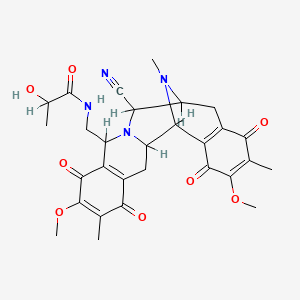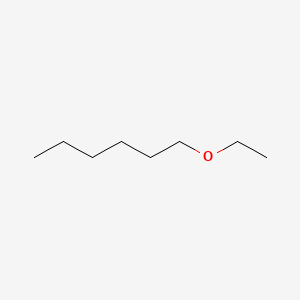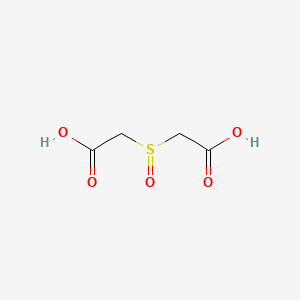
Carboxymethanesulfinyl-acetic acid
概要
説明
Carboxymethanesulfinyl-acetic acid, also known as thiodiacetic acid sulfoxide, is a chemical compound with the molecular formula C₄H₆O₅S and a molecular weight of 166.15 g/mol . This compound is characterized by the presence of both carboxyl and sulfinyl functional groups, making it a versatile intermediate in various chemical reactions.
科学的研究の応用
Carboxymethanesulfinyl-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals
生化学分析
Biochemical Properties
Carboxymethanesulfinyl-acetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and catalase. These interactions are crucial for maintaining cellular redox balance. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity .
Cellular Effects
This compound has been shown to affect various cellular processes. It influences cell signaling pathways, particularly those related to oxidative stress and apoptosis. The compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it inhibits the activity of certain proteases by forming covalent bonds with their active site residues. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses and improve metabolic efficiency. At high doses, this compound can be toxic, leading to oxidative stress, cellular damage, and apoptosis. These adverse effects are dose-dependent and have been observed in various animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sulfur metabolism and oxidative stress responses. It interacts with enzymes such as glutathione reductase and superoxide dismutase, influencing the levels of reactive oxygen species and antioxidant defenses. These interactions can affect metabolic flux and the overall balance of metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms and is often localized in the cytoplasm and mitochondria. The compound’s distribution is influenced by its interactions with cellular membranes and transport proteins .
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its biochemical effects. Its subcellular localization is directed by specific targeting signals and post-translational modifications. These modifications ensure that this compound reaches the appropriate cellular compartments to perform its functions effectively .
準備方法
Synthetic Routes and Reaction Conditions
Carboxymethanesulfinyl-acetic acid can be synthesized through the oxidation of thiodiglycolic acid using hydrogen peroxide as an oxidizing agent . The reaction typically occurs at room temperature and is completed within a short duration, making it an efficient synthetic route.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where thiodiglycolic acid is oxidized under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its application in various industries .
化学反応の分析
Types of Reactions
Carboxymethanesulfinyl-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: It can be reduced to yield thiodiglycolic acid.
Substitution: The carboxyl groups can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Esterification: Alcohols and acid catalysts are used to form esters.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiodiglycolic acid.
Esterification: Various esters depending on the alcohol used.
作用機序
The mechanism of action of carboxymethanesulfinyl-acetic acid involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, altering the oxidative state of biological molecules. This property makes it useful in studying oxidative stress and related cellular processes .
類似化合物との比較
Similar Compounds
Thiodiglycolic acid: A precursor in the synthesis of carboxymethanesulfinyl-acetic acid.
Sulfone derivatives: Formed through the oxidation of this compound.
Ester derivatives: Formed through esterification reactions.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
2-(carboxymethylsulfinyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5S/c5-3(6)1-10(9)2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKDKWLCVXCCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955003 | |
| Record name | 2,2'-Sulfinyldiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33388-14-6 | |
| Record name | 2,2′-Sulfinylbis[acetic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33388-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioglycolic acid sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033388146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Sulfinyldiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-5-[5-[4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]pentyl]isoxazole](/img/structure/B1202535.png)
